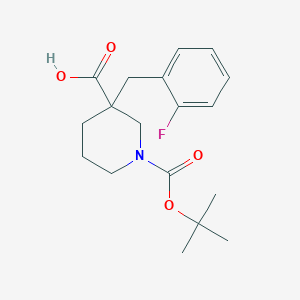
1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzyl group, and a carboxylic acid functional group
Preparation Methods
The synthesis of 1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid typically involves multiple steps, including the protection of the piperidine nitrogen, introduction of the fluorobenzyl group, and subsequent carboxylation. One common synthetic route is as follows:
Protection of Piperidine Nitrogen: The piperidine nitrogen is protected using a tert-butoxycarbonyl (Boc) group to form Boc-piperidine.
Introduction of Fluorobenzyl Group: The protected piperidine is then reacted with a fluorobenzyl halide (e.g., 2-fluorobenzyl chloride) under basic conditions to introduce the fluorobenzyl group.
Carboxylation: The resulting intermediate is subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity.
Chemical Reactions Analysis
1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
Scientific Research Applications
1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of specialized materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance binding affinity to certain receptors or enzymes, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence biological processes.
Comparison with Similar Compounds
1-Boc-3-(2-fluorobenzyl)Piperidine-3-Carboxylic Acid can be compared with other similar compounds, such as:
1-Boc-3-(3-fluorobenzyl)Piperidine-3-Carboxylic Acid: Similar structure but with the fluorine atom at a different position on the benzyl group.
1-Boc-3-(4-fluorobenzyl)Piperidine-3-Carboxylic Acid: Another positional isomer with the fluorine atom at the para position.
1-Boc-3-(2-chlorobenzyl)Piperidine-3-Carboxylic Acid: Contains a chlorine atom instead of fluorine, which may alter its reactivity and binding properties.
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FNO4/c1-17(2,3)24-16(23)20-10-6-9-18(12-20,15(21)22)11-13-7-4-5-8-14(13)19/h4-5,7-8H,6,9-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJMPPTUOJPNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














